2-Ethoxyphenol-d5

Bioanalysis Stable Isotope Dilution Assay Mass Spectrometry

2-Ethoxyphenol-d5 is a deuterium-labeled analog of guaethol, essential for isotope dilution mass spectrometry. Its +5 Da mass shift enables precise quantification of native 2-ethoxyphenol in complex biological and environmental matrices. Unlabeled analogs are scientifically invalid for this application. Procure this high-purity standard to ensure reliable, matrix-corrected data and meet rigorous bioanalytical validation requirements.

Molecular Formula C8H10O2
Molecular Weight 143.19 g/mol
CAS No. 117320-30-6
Cat. No. B019196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyphenol-d5
CAS117320-30-6
Synonyms2-(Ethoxy-d5)phenol;  2-(Ethoxy-1,1,2,2,2-d5)phenol;  1-Hydroxy-2-ethoxybenzene-d5;  Catechol Monoethyl Ether-d5;  Guaethol-d5;  Guethol-d5;  NSC 1809-d5;  Pyrocatechol Monoethyl Ether-d5;  o-Ethoxyphenol-d5; 
Molecular FormulaC8H10O2
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1O
InChIInChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3/i1D3,2D2
InChIKeyMOEFFSWKSMRFRQ-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-d5-phenol (CAS 117320-30-6) Technical Overview for Analytical and Research Procurement


2-Ethoxy-d5-phenol (CAS 117320-30-6), also known as Guaethol-d5, is a deuterium-labeled analog of 2-ethoxyphenol (CAS 94-71-3). This stable isotope-labeled compound possesses the molecular formula C8H5D5O2 and a molecular weight of 143.20 g/mol . The compound is characterized by the substitution of five hydrogen atoms with deuterium (²H) on the ethoxy group, yielding a perdeuterated ethyl moiety . 2-Ethoxy-d5-phenol is primarily utilized as an internal standard (IS) in quantitative analytical methodologies, including liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to correct for matrix effects and instrument variability during the quantification of its non-labeled counterpart .

Why Unlabeled 2-Ethoxyphenol or Other Structural Analogs Cannot Substitute for 2-Ethoxy-d5-phenol in Quantitative MS Assays


In quantitative mass spectrometry, the selection of an internal standard (IS) is critical for method accuracy. Unlabeled 2-ethoxyphenol (CAS 94-71-3) cannot serve as an internal standard for itself because it is indistinguishable from the target analyte in the mass spectrometer, failing to correct for matrix-induced ion suppression or enhancement [1]. While a structurally similar analog (e.g., 2-methoxyphenol) might be used, its physicochemical properties—and therefore its extraction recovery, chromatographic retention, and ionization efficiency—can differ significantly from the analyte, compromising the precision and accuracy of the quantitation [2]. In contrast, stable isotope-labeled (SIL) internal standards, such as 2-Ethoxy-d5-phenol, are near-chemical identical to the analyte, ensuring they experience the same sample preparation and analytical variability. The five-deuterium mass shift (+5 Da) provides a unique, quantifiable signature that allows the mass spectrometer to differentiate between the IS and the analyte, enabling robust and reliable correction [2].

Quantitative Evidence Guide: Differentiating 2-Ethoxy-d5-phenol from 2-Ethoxyphenol and Other In-Class Compounds


Isotopic Enrichment: 99 atom% D Enables High-Fidelity Quantitation

The isotopic enrichment of 2-Ethoxy-d5-phenol is specified at 99 atom % D, as documented in vendor technical datasheets . This level of enrichment ensures that the contribution of the unlabeled 2-ethoxyphenol (M) signal to the internal standard's (M+5) channel is minimal, typically less than 1%. This low level of isotopic cross-talk is critical for maintaining the linearity and accuracy of calibration curves at low analyte concentrations, a requirement for sensitive LC-MS/MS methods [1].

Bioanalysis Stable Isotope Dilution Assay Mass Spectrometry

Chemical Purity: 95% Minimum Purity Reduces Extraneous Interference

2-Ethoxy-d5-phenol is commercially supplied with a minimum chemical purity of 95% (often higher in specific batches), as per vendor certificates of analysis . While the unlabeled 2-ethoxyphenol is routinely available at 98% purity or greater , the purity specification for the deuterated analog is a critical quality attribute. The presence of impurities in an internal standard can lead to the formation of unexpected adducts or interfering peaks in the mass spectrometer, which can bias quantification results [1].

Analytical Chemistry Method Validation Impurity Profiling

Mass Spectrometric Differentiation: +5 Da Mass Shift Ensures Unambiguous Detection

The incorporation of five deuterium atoms into the ethoxy group of 2-Ethoxy-d5-phenol results in a net mass increase of 5 Daltons (Da) compared to the unlabeled analyte (molecular weight 138.17 Da vs 143.20 Da) . This +5 Da shift is the primary mechanism of differentiation in mass spectrometry. It provides a sufficient mass difference to avoid isotopic overlap from the naturally occurring 13C isotope peak of the unlabeled analyte (M+1), which is a common issue with single-deuterium (+1 Da) or double-deuterium (+2 Da) labels .

LC-MS/MS GC-MS Stable Isotope Labeling

Primary Research and Industrial Applications for 2-Ethoxy-d5-phenol


Quantitative Bioanalysis of 2-Ethoxyphenol and Related Phenolics in Complex Matrices via LC-MS/MS

2-Ethoxy-d5-phenol is the preferred internal standard for the accurate quantification of 2-ethoxyphenol in complex biological matrices (e.g., plasma, urine, tissue homogenates) or environmental samples (e.g., wastewater, soil extracts). By compensating for sample-to-sample variability in extraction recovery, matrix-induced ionization effects, and LC-MS instrument drift, its use in stable isotope dilution assays enables precise and reproducible quantitation, meeting regulatory bioanalytical method validation guidelines [1].

Method Development and Validation for Pharmacokinetic and Metabolic Studies

In drug development, 2-Ethoxy-d5-phenol is an essential tool for developing and validating quantitative methods to track the parent compound or its metabolites. The high isotopic enrichment (99 atom % D) ensures minimal interference with the analyte signal, which is critical for generating robust pharmacokinetic (PK) profiles and supporting Investigational New Drug (IND) applications where reliable quantitation of drug candidates is required .

Quality Control and Impurity Testing in Flavor and Fragrance Manufacturing

2-Ethoxyphenol is a known smoke flavor compound. For quality control (QC) and regulatory compliance in the flavor and fragrance industry, 2-Ethoxy-d5-phenol can be used as an internal standard to accurately quantify trace levels of 2-ethoxyphenol in final products or to monitor its presence as an impurity. The use of a stable isotope-labeled standard is considered best practice for achieving the high levels of accuracy and precision required for QC release testing and stability studies .

Environmental Monitoring of Phenolic Compounds

Regulatory bodies require the monitoring of specific phenolic compounds in environmental waters. 2-Ethoxy-d5-phenol serves as an ideal surrogate or internal standard for the analysis of 2-ethoxyphenol and related alkylphenols according to standardized methods, such as those described in ISO 18857-2 for the analysis of alkylphenols and alkylphenol ethoxylates [2]. Its use ensures data comparability and reliability in long-term environmental monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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